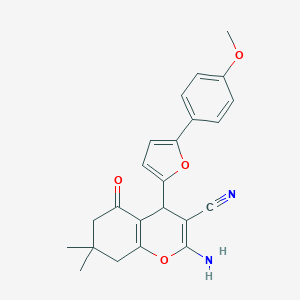![molecular formula C21H27N2O3+ B285942 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium](/img/structure/B285942.png)
3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium is a chemical compound that has been extensively studied in the fields of biochemistry and molecular biology. This compound has shown great potential in various research applications due to its unique properties and mechanism of action.
作用機序
The mechanism of action of 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium involves the inhibition of certain enzymes and ion channels. This compound has been shown to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of intracellular signaling pathways. It also inhibits the activity of certain ion channels, which are involved in the regulation of membrane potential and neurotransmitter release.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium are diverse and depend on the specific research application. This compound has been shown to modulate the activity of various enzymes, ion channels, and signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium in lab experiments include its unique properties, its ability to modulate various biochemical and physiological processes, and its potential as a therapeutic agent. However, there are also limitations to using this compound in lab experiments, including its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many future directions for research involving 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium. Some potential areas of research include the development of new drugs and therapies based on this compound, the study of its mechanism of action in more detail, and the exploration of its potential as a tool for the study of various biochemical and physiological processes. Additionally, further research is needed to fully understand the advantages and limitations of using this compound in lab experiments.
合成法
The synthesis of 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium is a complex process that involves several steps. The first step is the reaction of 4-methoxyphenol with epichlorohydrin to form 4-(2,3-epoxypropoxy)anisole. The second step involves the reaction of 4-(2,3-epoxypropoxy)anisole with 1-methyl-2-propylimidazole to form the final product, 3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium.
科学的研究の応用
3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-methyl-2-propyl-3H-benzimidazol-1-ium has been widely used in scientific research due to its unique properties. This compound has been used in the study of various biochemical and physiological processes such as enzyme kinetics, protein-protein interactions, and ion channel function. It has also been used in the development of new drugs and therapies for various diseases.
特性
分子式 |
C21H27N2O3+ |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
1-(4-methoxyphenoxy)-3-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H27N2O3/c1-4-7-21-22(2)19-8-5-6-9-20(19)23(21)14-16(24)15-26-18-12-10-17(25-3)11-13-18/h5-6,8-13,16,24H,4,7,14-15H2,1-3H3/q+1 |
InChIキー |
HWPRDXABNCMASC-UHFFFAOYSA-N |
SMILES |
CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O)C |
正規SMILES |
CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)


![2,2-Dimethyl-6-(1-naphthyloxy)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B285881.png)
![2-[(4-Butylanilino)carbonyl]benzoic acid](/img/structure/B285883.png)

![N-[4-(aminosulfonyl)phenyl]-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B285885.png)
![5-(4-Methylbenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285890.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)